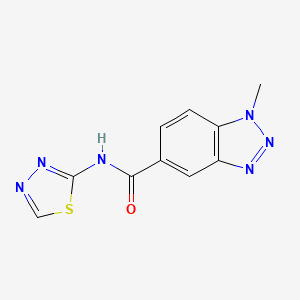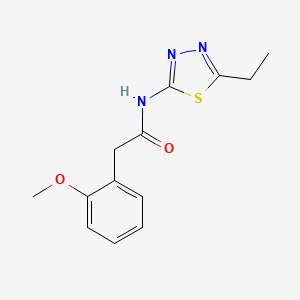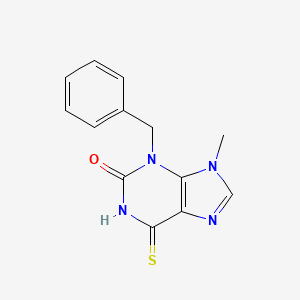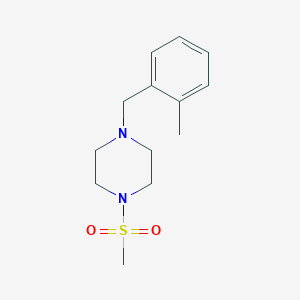
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, also known as 2-Me-MBCP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been suggested that 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine may work by modulating the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS), which are responsible for causing oxidative stress in the body. In addition, 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine in lab experiments is that it is relatively easy to synthesize. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, one of the limitations of using 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to test its efficacy in treating specific diseases.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its anti-inflammatory and anti-cancer properties. This could involve testing its efficacy in animal models of inflammatory diseases and cancer. Another direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-(2-methylbenzyl)piperazine. The next step involves the reaction of 1-(2-methylbenzyl)piperazine with methylsulfonyl chloride in the presence of a base such as sodium carbonate. This reaction leads to the formation of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine (1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine).
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-nociceptive, and anti-cancer properties. In one study, 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine was found to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. This suggests that 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine could be a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHREGBEBGGVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975765 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-(2-methyl-benzyl)-piperazine | |
CAS RN |
6035-81-0 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
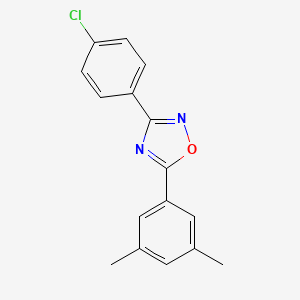
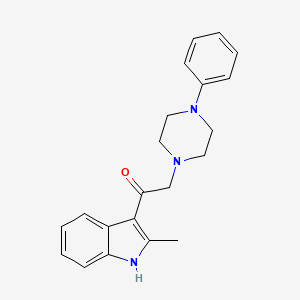
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
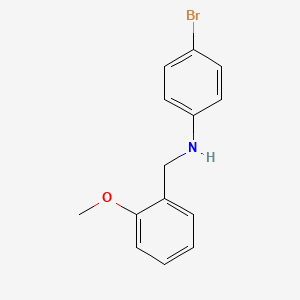
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

